molecular formula C19H19ClO6 B13957045 Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester CAS No. 52161-14-5

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester

Cat. No.: B13957045
CAS No.: 52161-14-5
M. Wt: 378.8 g/mol
InChI Key: YPUXVLYCFMEAMG-UHFFFAOYSA-N
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Description

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is a complex organic compound that combines the properties of salicylic acid and a chlorophenoxy derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester typically involves multiple steps. One common method includes the esterification of salicylic acid with an appropriate chlorophenoxy derivative. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Solvents like methanol, THF, acetone, ethyl acetate, and acetonitrile are commonly used to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester involves its interaction with specific molecular targets. In plants, it may act as an auxin analog, influencing growth and development pathways. In medical applications, it may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salicylic acid, (2-(2-(p-chlorophenoxy)-2,2-dimethylacetoxy)ethyl)ester is unique due to its combined properties of salicylic acid and chlorophenoxy derivatives, making it versatile for various applications in different fields.

Properties

CAS No.

52161-14-5

Molecular Formula

C19H19ClO6

Molecular Weight

378.8 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-hydroxybenzoate

InChI

InChI=1S/C19H19ClO6/c1-19(2,26-14-9-7-13(20)8-10-14)18(23)25-12-11-24-17(22)15-5-3-4-6-16(15)21/h3-10,21H,11-12H2,1-2H3

InChI Key

YPUXVLYCFMEAMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C1=CC=CC=C1O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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